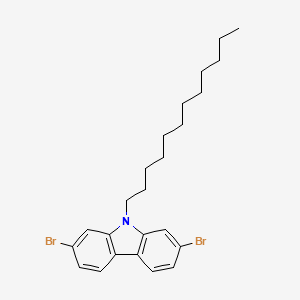

2,7-Dibromo-9-dodecylcarbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-dodecylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJGUMLGJPJNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544436-47-7 | |

| Record name | 2,7-Dibromo-9-dodecylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7 Dibromo 9 Dodecylcarbazole and Its Precursors

Strategies for the Preparation of 2,7-Dibromocarbazole Precursors

The regioselective synthesis of 2,7-dibromocarbazole is a critical challenge that necessitates indirect methods, as direct bromination of the carbazole (B46965) nucleus does not yield the desired isomer.

Multi-Step Approaches to 2,7-Dibromocarbazole Synthesis

A prevalent and effective strategy for the synthesis of 2,7-dibromocarbazole involves a two-step sequence starting from a pre-functionalized biphenyl (B1667301) precursor.

The most widely adopted route commences with the nitration of 4,4'-dibromobiphenyl (B48405). researchgate.net This electrophilic aromatic substitution introduces a nitro group at the 2-position of the biphenyl system, yielding 4,4'-dibromo-2-nitrobiphenyl. This intermediate is then subjected to a reductive cyclization, commonly known as the Cadogan reaction, to form the carbazole ring system. researchgate.netoregonstate.educolab.ws

The Cadogan reaction typically involves the use of a phosphite (B83602) reagent, such as triethyl phosphite, which acts as both a reducing agent and a cyclizing agent. The reaction proceeds through the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the five-membered nitrogen-containing ring of the carbazole.

Table 1: Synthesis of 2,7-Dibromocarbazole via Nitration and Cadogan Cyclization

| Step | Reactant | Reagent(s) | Product | Yield (%) |

|---|---|---|---|---|

| 1. Nitration | 4,4'-Dibromobiphenyl | Nitric Acid, Acetic Acid | 4,4'-Dibromo-2-nitrobiphenyl | ~90% |

| 2. Cadogan Cyclization | 4,4'-Dibromo-2-nitrobiphenyl | Triethyl phosphite | 2,7-Dibromocarbazole | ~50-75% |

The necessity for a multi-step synthesis of 2,7-dibromocarbazole arises from the inherent regioselectivity of electrophilic substitution on the carbazole ring. nih.govnih.gov The nitrogen atom of the carbazole nucleus is an activating group and directs electrophiles to the positions ortho and para to it. Consequently, direct bromination of carbazole with reagents like N-bromosuccinimide (NBS) or bromine typically results in the formation of 3,6-dibromocarbazole (B31536) as the major product. The 3 and 6 positions are electronically activated by the nitrogen atom through resonance, making them the most favorable sites for electrophilic attack. The 2 and 7 positions are less electronically activated, and direct functionalization at these sites is therefore not a viable synthetic route.

Evaluation of Alternative Synthetic Pathways for 2,7-Dibromocarbazole

To address some of the drawbacks of the classical Cadogan reaction, such as high reaction temperatures and the use of excess phosphite reagents, alternative methodologies have been explored. One notable alternative involves a modified Cadogan-type cyclization under milder conditions. A patented method describes the use of different deoxidizers, such as 2-diphenylphosphine-biphenyl or tri(o-methylphenyl)phosphine, in dichloromethane (B109758) at room temperature. google.com This approach offers a more controlled reaction with potentially higher yields and easier purification.

This alternative pathway still relies on the initial nitration of 4,4'-dibromobiphenyl but provides a more efficient and environmentally benign cyclization step. The choice of deoxidizer can be tailored to optimize the reaction for specific substrates and scales.

Alkylation Reactions for 9-Dodecyl Functionalization

Once the 2,7-dibromocarbazole core is synthesized, the final step is the introduction of the dodecyl chain at the 9-position of the carbazole ring. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Approaches to N-Dodecylcarbazole Synthesisresearchgate.netnih.gov

The N-alkylation of 2,7-dibromocarbazole is a well-established procedure that involves the deprotonation of the carbazole nitrogen followed by reaction with an alkylating agent. A strong base, such as sodium hydride (NaH), is commonly used to abstract the acidic proton from the N-H bond of the carbazole, generating a highly nucleophilic carbazolide anion.

This anion then readily reacts with an electrophilic dodecyl source, typically 1-bromododecane, in an SN2 reaction to form the desired 2,7-dibromo-9-dodecylcarbazole. The reaction is usually carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to ensure the solubility of the reactants and facilitate the nucleophilic attack.

Table 2: Synthesis of this compound via N-Alkylation

| Reactant | Reagent(s) | Solvent | Product | Yield (%) |

|---|

This nucleophilic substitution approach is highly efficient and generally proceeds in high yields, providing a straightforward method for the synthesis of the target compound from its dibrominated precursor.

Development of Eco-Friendly Alkylation Methods for 9-Dodecylcarbazole Derivatives

Traditional N-alkylation reactions of carbazoles often rely on the use of polar aprotic solvents and strong bases, which can pose environmental and safety concerns. In response, significant research has been directed towards developing greener and more efficient synthetic routes. Two prominent approaches that have emerged are microwave-assisted synthesis and phase-transfer catalysis.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. In the context of N-alkylation of carbazoles, microwave-assisted methods offer a significant improvement in efficiency. These reactions can often be carried out under solvent-free conditions, a key principle of green chemistry.

For instance, the alkylation of carbazole with alkyl halides can be effectively achieved by adsorbing the reactants onto a solid support, such as potassium carbonate, and then subjecting the mixture to microwave irradiation. This "dry media" approach eliminates the need for a solvent, simplifying the work-up procedure and minimizing waste. The reaction proceeds rapidly, with high yields of the desired N-alkylated carbazole. This method is not only faster and more efficient but also presents an eco-friendly alternative to traditional solvent-based syntheses.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is another valuable green chemistry technique that facilitates reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the N-alkylation of carbazoles, PTC can be employed to transfer the carbazole anion from a solid or aqueous phase to an organic phase where it can react with the alkyl halide.

This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB). The catalyst transports the deprotonated carbazole across the phase boundary, enabling the reaction to proceed under milder conditions and with less hazardous solvents than might otherwise be required. The use of PTC can lead to faster reaction rates, higher yields, and the ability to use a wider range of reaction conditions, contributing to a more sustainable synthetic process.

| Method | Key Advantages | Typical Conditions |

| Microwave-Assisted Synthesis | - Rapid reaction times- High yields- Solvent-free or reduced solvent usage- Enhanced energy efficiency | Reactants adsorbed on a solid support (e.g., K2CO3), subjected to microwave irradiation. |

| Phase-Transfer Catalysis | - Milder reaction conditions- Use of less hazardous solvents- Increased reaction rates- Suitability for large-scale synthesis | Biphasic system (e.g., solid-liquid), with a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction. |

Direct Synthesis and Purification Considerations for this compound

The direct synthesis of this compound typically involves the N-alkylation of 2,7-dibromocarbazole or the bromination of 9-dodecylcarbazole. A crucial aspect of this synthesis is the control of isomer formation and the subsequent purification to achieve the high purity required for electronic applications.

Comparative Analysis of Isomeric Purity: 2,7- vs. 3,6-Dibromo-9-dodecylcarbazole

During the bromination of 9-dodecylcarbazole, a mixture of isomers can be formed, with the 3,6- and 2,7-dibrominated products being the most common. The separation and differentiation of these isomers are critical as their electronic and physical properties can vary significantly.

Spectroscopic techniques are invaluable for distinguishing between the 2,7- and 3,6-isomers. While detailed comparative data for the dodecyl derivatives is not extensively published, analysis of related dibromocarbazole compounds provides insight. For instance, the proton NMR (¹H NMR) spectra of the two isomers are expected to show distinct patterns in the aromatic region due to the different symmetry and electronic environments of the protons.

Mass spectrometry also offers a method for differentiation. A study on 3,6-dibromo-9-dodecylcarbazole and this compound using Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) revealed different fragmentation patterns. phasetransfercatalysis.com The 3,6-isomer was observed to first lose the dodecyl group, followed by the bromine atoms. In contrast, the 2,7-isomer showed an initial loss of the bromine atoms, followed by the elimination of the dodecyl group. This difference in fragmentation can be a useful diagnostic tool for identifying the isomers.

| Isomer | Key Differentiating Feature (based on DP-APCI-MS) |

| 3,6-Dibromo-9-dodecylcarbazole | Primary fragmentation involves the loss of the N-dodecyl group. |

| This compound | Primary fragmentation involves the loss of the bromine atoms. |

Advanced Purification Techniques for Enhanced Material Quality

Achieving high isomeric and chemical purity of this compound is paramount for its successful application in electronic devices. While standard purification methods are employed, advanced techniques are often necessary to meet the stringent purity requirements.

Column Chromatography:

Silica (B1680970) gel column chromatography is a fundamental technique for the separation of the 2,7- and 3,6-isomers, along with other minor impurities. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The slightly different polarities of the 2,7- and 3,6-isomers allow for their separation with a carefully chosen eluent system, typically a mixture of nonpolar and moderately polar solvents like hexane (B92381) and ethyl acetate. Optimization of the solvent gradient and flow rate is crucial for achieving good resolution between the isomeric peaks.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The choice of solvent is critical and may require experimentation with a range of solvents or solvent mixtures to find the optimal conditions for high recovery and purity. Multiple recrystallization steps may be necessary to achieve the desired level of purity.

| Purification Technique | Principle of Separation | Key Considerations |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | - Choice of eluent system (solvent polarity)- Optimization of gradient and flow rate |

| Recrystallization | Difference in solubility at varying temperatures. | - Selection of an appropriate solvent or solvent system- Control of cooling rate to ensure crystal quality |

By employing these advanced purification strategies, it is possible to obtain this compound with the high purity necessary for the fabrication of high-performance organic electronic devices.

Polymerization Strategies and Macromolecular Design with 2,7 Dibromo 9 Dodecylcarbazole

Homopolymerization Pathways of 2,7-Dibromo-9-dodecylcarbazole

Homopolymers of this compound, specifically poly(9-dodecylcarbazole)-2,7-diyl, are synthesized through reductive coupling reactions that facilitate the formation of carbon-carbon bonds between monomer units.

Yamamoto-type coupling is a prominent method for the homopolymerization of N-alkyl-2,7-dihalogenocarbazoles. This reductive reaction typically involves the use of a nickel catalyst system. The polymerization of this compound is achieved in the presence of reagents such as triphenylphosphine (B44618) (PPh₃), zinc (Zn), 2,2′-bipyridine (bpy), and nickel(II) chloride (NiCl₂). researchgate.net This process effectively creates a polymer chain linked at the 2 and 7 positions of the carbazole (B46965) monomer, resulting in poly(9-dodecylcarbazole)-2,7-diyl. The resulting polymer possesses a conjugated backbone that is essential for its application in electronic and optical devices. researchgate.net

Besides Yamamoto polymerization, other reductive coupling methods have been employed for synthesizing poly(2,7-carbazoles). One such method is the Kumada procedure. This technique involves treating the 2,7-dibromo-carbazole monomer with one molar equivalent of magnesium to form a Grignard reagent, which then undergoes polymerization in the presence of a palladium dichloride catalyst. google.com This approach also yields 2,7-linked carbazole polymers. These homopolymers can serve as precursors for further functionalization, for instance, by subsequent bromination at the 3 and 6 positions, creating a new precursor polymer for more complex macromolecular structures. google.com

Copolymerization Approaches for Advanced π-Conjugated Systems

Copolymerization of this compound with other aromatic monomers is a powerful strategy to fine-tune the optoelectronic properties of the resulting materials. By alternating electron-donating carbazole units with electron-withdrawing or other electron-donating moieties, the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its band gap, can be precisely controlled.

Suzuki coupling is a widely utilized, robust, and versatile palladium-catalyzed cross-coupling reaction for the synthesis of alternating copolymers. researchgate.netresearchgate.net This reaction typically involves the coupling of a di-bromo monomer, such as this compound, with a di-boronic acid or di-boronic ester comonomer. researchgate.net This method allows for the creation of well-defined alternating structures, which is critical for achieving desired material properties for applications in polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs). researchgate.netresearchgate.net

The "donor-acceptor" (D-A) approach, where electron-donating carbazole units are copolymerized with electron-accepting (electron-withdrawing) comonomers, is a cornerstone of modern conjugated polymer design. This strategy effectively lowers the polymer's band gap, shifting its absorption and emission spectra to longer wavelengths.

Benzothiadiazole (BT): Copolymers of this compound and benzothiadiazole derivatives are synthesized via Suzuki condensation polymerization. researchgate.net For example, Poly(2,7-N-dodecyl-carbazole)-co-(4,6-2,1,3-benzothiadiazole) has been successfully synthesized. researchgate.net The incorporation of the electron-deficient BT unit along the polymer backbone creates an intramolecular charge transfer character, which is beneficial for photovoltaic applications. researchgate.net The properties of these copolymers can be modified through various strategies, including fluorination, substitution, and altering the arrangement of donor and acceptor units. researchgate.net

Diketopyrrolopyrrole (DPP) and Isoindigo (ID): DPP and Isoindigo are strong electron-withdrawing moieties used to create low band-gap copolymers. Copolymers tailored from carbazole donors and isoindigo acceptors have been explored for solar cell applications. researchgate.net The strong electron-accepting nature of these units, when combined with the electron-donating carbazole, leads to polymers with broad absorption spectra extending into the near-infrared region, making them excellent candidates for organic photovoltaics. researchgate.netresearchgate.net

Copolymerization with other electron-donating or neutral comonomers like fluorene (B118485) and thiophene (B33073) allows for the modulation of the polymer backbone's conformation and electronic properties.

Fluorene: Alternating copolymers of carbazole and fluorene are readily synthesized via Suzuki coupling. researchgate.netmdpi.com In these reactions, this compound is coupled with a 9,9-dialkyl-2,7-bis(boronic acid or ester)fluorene derivative. The resulting poly(carbazole-alt-fluorene) copolymers are promising materials for photonics and organic electronics due to their strong photoluminescence and charge-transporting properties. mdpi.com The reaction conditions, such as temperature and time, can be varied to control the molecular weight and polydispersity of the final polymers. mdpi.com

| Copolymer Name | Comonomers | Catalyst | M_w ( g/mol ) | M_n ( g/mol ) | Dispersity (Đ) |

| CF8CzE-1 | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene, methyl 3-(2,7-dibromocarbazol-9-yl)propionate | Pd[Ph₃P]₄ | 20,000 | 11,000 | 1.8 |

| CF8CzE-2 | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene, methyl 3-(2,7-dibromocarbazol-9-yl)propionate | Pd[Ph₃P]₄ | 65,000 | 28,000 | 2.3 |

| CF8CzE-3 | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene, methyl 3-(2,7-dibromocarbazol-9-yl)propionate | Pd[Ph₃P]₄ | 110,000 | 45,000 | 2.4 |

| CF8CzEH | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene, 9-(2-ethylhexyl)-2,7-dibromocarbazole | Pd[Ph₃P]₄ | 13,000 | 6,000 | 2.2 |

Data adapted from a study on carbazole-fluorene copolymers synthesized via Suzuki coupling, illustrating the impact of reaction conditions on molecular weight. mdpi.com

Thiophene: Thiophene units are often incorporated into conjugated polymer backbones to enhance planarity and charge carrier mobility. Alternating copolymers can be synthesized through Suzuki coupling reactions between this compound and a thiophene-bis(boronic acid) derivative. Another approach is direct arylation polycondensation, which offers a more atom-economical and environmentally friendly route by coupling C-H bonds of thiophene with the C-Br bonds of the carbazole monomer. cjps.org These carbazole-thiophene copolymers are investigated as fluorescent materials for PLED applications. cjps.org

Stille Coupling Polymerization for Semiconducting Polymer Architectures

Stille coupling polymerization is a robust and versatile method for synthesizing conjugated polymers, valued for its tolerance to a wide range of functional groups and mild reaction conditions. rsc.org This palladium-catalyzed cross-coupling reaction involves an organotin compound and an organic halide. wikipedia.org In the context of this compound, it serves as the dihalide monomer. It is typically reacted with a distannylated comonomer, such as a distannylated thiophene or benzothiadiazole derivative, to create alternating copolymers. mdpi.com These donor-acceptor architectures are fundamental to modern semiconducting polymers, allowing for the manipulation of their optoelectronic properties. uni-wuppertal.de

The catalytic cycle for Stille polymerization proceeds through three primary steps:

Oxidative Addition : A Pd(0) catalyst reacts with the C-Br bond of the this compound monomer to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation : The organostannane comonomer transfers one of its organic groups to the palladium center, displacing a halide. This is often the rate-limiting step in the cycle. rsc.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming a new C-C bond in the polymer backbone and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.orglibretexts.org

This step-growth polymerization method allows for the synthesis of high molecular weight polymers with controlled structures, which is crucial for achieving high-performance electronic devices. rsc.org

Palladium-Catalyzed Cyclopolymerization Reactions in Conjugated Copolymer Synthesis

Palladium-catalyzed reactions can also be employed in more complex polymerization schemes, such as cascade or domino reactions, to create intricate polymer architectures. researchgate.net While direct cyclopolymerization of this compound is not typical, it can be incorporated as a comonomer in syntheses that involve cyclization steps. For instance, palladium-catalyzed domino reactions that combine a Heck reaction with a C-H bond functionalization can be used to construct polycyclic aromatic systems within a polymer chain. nih.govacs.orgnih.gov

In such a strategy, a specially designed comonomer containing appropriate functional groups (e.g., an alkene tethered to an aryl halide) would undergo an intramolecular carbopalladation (Heck reaction) followed by an intramolecular C-H activation to form a fused ring system. The this compound unit can be linked to these cyclized units through subsequent intermolecular coupling steps, leading to a complex conjugated copolymer. These advanced synthetic methods provide access to polymers with fused bicyclic rings or spiro-fused structures, which can impart unique electronic properties and morphological characteristics. researchgate.net

Control over Macromolecular Architecture and Molecular Weight Distribution

The performance of a semiconducting polymer is highly dependent on its molecular weight, dispersity, solubility, and solid-state morphology. nih.govacs.org Therefore, precise control over these parameters during polymerization is essential.

Influence of Reaction Conditions on Polymer Molecular Weight and Dispersity

The molecular weight (Mw) and dispersity (Đ, also known as polydispersity index or PDI) of polymers synthesized from this compound are highly sensitive to the reaction conditions. Key parameters include temperature, reaction time, choice of catalyst and ligands, and solvent system.

For Stille polycondensations, temperature plays a critical role. A stepwise heating approach, where the reaction is held at a lower temperature before being raised to a higher temperature, has been shown to be an effective strategy for controlling molecular weight and narrowing the dispersity. nih.gov This method allows low-molecular-weight species to react preferentially at the lower temperature, effectively reducing the range of chain lengths before the final step-growth reaction proceeds at a higher temperature. nih.gov The choice of solvent is also crucial; mixed solvent systems, such as toluene/DMF, can improve the solubility of the growing polymer chains and stabilize the catalyst, leading to higher molecular weights and better yields. nih.gov

| Parameter | Condition | Effect on Molecular Weight (Mw) / Dispersity (Đ) | Reference |

|---|---|---|---|

| Temperature | Increasing temperature (e.g., from 100°C to 140°C) | Can increase reaction rate and yield, but may also lead to side reactions that lower Mw or broaden Đ. nih.gov | nih.gov |

| Temperature Profile | Stepwise heating (e.g., 60°C then 90°C) | Can produce higher Mw fractions with narrower Đ (e.g., Đ = 1.34) by controlling reaction kinetics. nih.gov | nih.gov |

| Solvent | Single solvent (Toluene) vs. Mixed (Toluene:DMF) | Mixed solvent systems often improve polymer solubility, leading to higher Mw. nih.gov | nih.gov |

| Microwave Power | Increasing microwave power in microwave-assisted synthesis | Can significantly increase Mn in some cross-coupling reactions. uni-wuppertal.de | uni-wuppertal.de |

Strategies for Adjusting Polymer Solubility and Film Morphology via Alkyl Chains

The rigid, conjugated backbones of polycarbazoles make them inherently insoluble. The introduction of the long, flexible dodecyl (C12H25) chain at the 9-position of the carbazole nitrogen is a critical strategy to impart solubility in common organic solvents like toluene, chloroform (B151607), or chlorobenzene. mdpi.comresearchgate.net This solubility is essential for solution-based processing techniques used to fabricate thin films for electronic devices.

Beyond solubility, alkyl side chains profoundly influence the polymer's solid-state packing and film morphology. researchgate.net The length and branching of the side chains dictate the intermolecular distance and can promote specific packing motifs, such as "edge-on" or "face-on" orientations relative to a substrate. mdpi.com An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for in-plane charge transport in devices like field-effect transistors. mdpi.com Conversely, a "face-on" orientation is preferred for out-of-plane transport in devices such as organic solar cells and light-emitting diodes. mdpi.com The dodecyl chain provides a balance, ensuring solubility while allowing for sufficient intermolecular π-π stacking, which is crucial for efficient charge hopping between polymer chains. nsf.gov

Rational Design of Polymer Backbones for Optimized Performance

The "rational design" of polymer backbones involves strategically selecting comonomers to polymerize with this compound to achieve targeted electronic properties. nih.govacs.org The carbazole unit is electron-rich and acts as an electron donor. By copolymerizing it with an electron-deficient (acceptor) monomer, a donor-acceptor (D-A) alternating copolymer is formed. This architecture is a cornerstone of modern organic electronics. umich.edu

The key benefit of the D-A approach is the ability to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its electronic bandgap. umich.eduarxiv.org Research has shown that in poly(2,7-carbazole) derivatives, the HOMO energy level is largely determined by the carbazole donor unit, while the LUMO energy level is primarily controlled by the nature of the acceptor comonomer. nih.govacs.orgacs.org

This principle allows for the precise engineering of materials for specific applications. For example, in organic photovoltaics, the polymer's HOMO level should be low enough for air stability but high enough to ensure a good open-circuit voltage, while its LUMO level must be appropriately positioned relative to the acceptor material (like a fullerene derivative) to facilitate efficient electron transfer. acs.orgacs.org By carefully selecting from a library of acceptor units (e.g., benzothiadiazole, diketopyrrolopyrrole, etc.), scientists can design polymers with optimized energy levels for superior device performance. researchgate.netrsc.org

Advanced Spectroscopic and Photophysical Characterization in Research Context

Electronic Absorption Properties of 2,7-Dibromo-9-dodecylcarbazole and its Polymers

The electronic absorption spectra of this compound and the polymers derived from it are characterized by strong absorptions in the ultraviolet-visible (UV-Vis) region. These absorptions arise from the promotion of electrons from occupied to unoccupied molecular orbitals within the carbazole (B46965) moiety and the extended conjugated system of the polymers.

Analysis of π→π Electronic Transitions and Solvent-Dependent Shifts*

The primary absorption bands observed in the UV-Vis spectra of carbazole-containing conjugated polymers correspond to π→π* electronic transitions within the polymer backbone. mdpi.com These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org For carbazole-fluorene copolymers, these transitions result in a broad absorption band with a maximum typically ranging from 380 to 392 nm in tetrahydrofuran (B95107) (THF) solution. mdpi.com

The polarity of the solvent can influence the energy of these transitions, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism. Generally, π→π* transitions experience a bathochromic (red) shift to longer wavelengths in more polar solvents. libretexts.org This shift is attributed to the stabilization of the more polar excited state by the solvent molecules. The photophysical properties of carbazole derivatives have been shown to be dependent on the polarity of the solvent environment, including solvents like THF, chloroform (B151607), and dichloromethane (B109758). researchgate.net

Investigations of High-Energy Forbidden S0→S2 Transitions

In addition to the primary S0→S1 (π→π*) transition, carbazole derivatives exhibit higher-energy electronic transitions. A notable transition is the S0→S2 transition, which is located at a shorter wavelength, typically around 290 nm. mdpi.commdpi.com This transition is polarized along the long axis of the carbazole molecule. mdpi.commdpi.com

Research indicates that the oscillator strength for the S0→S2 transition can be an order of magnitude greater than that for the S0→S1 transition, signifying a high probability for this absorption to occur. rsc.org Unlike transitions with significant charge-transfer character, the S0→S2 transition is dominated by local excitation (π–π*) character. acs.org Consequently, its corresponding absorption band is less sensitive to intermolecular interactions and environmental changes like aggregation, remaining largely unchanged during such processes. acs.org

Effects of Conjugation Length and Copolymerization on Absorption Profiles

The electronic absorption profiles of poly(2,7-carbazole)s are highly tunable through chemical structure modifications. Two key strategies for this tuning are altering the effective conjugation length and copolymerization with different aromatic units.

Increasing the effective conjugation length of the polymer backbone leads to a more delocalized π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the absorption maximum (λmax). mdpi.com The connectivity of the carbazole monomer is crucial; research has shown that the 2,7-linkage provides a more effective conjugation pathway compared to 1,8- or 3,6-linkages. mdpi.com

Copolymerization of 2,7-dibromocarbazole derivatives with various comonomers, such as fluorene (B118485) or bithiophene, allows for precise control over the absorption properties. mdpi.commdpi.com Introducing different electron-donating or electron-accepting units into the polymer chain modifies the electronic structure and, consequently, the position and shape of the absorption bands. unimi.itchesci.com

Absorption Maxima of 2,7-Carbazole Copolymers

| Copolymer | Comonomer Unit | Absorption Maximum (λmax) in Solution (nm) | Reference |

|---|---|---|---|

| P1 | 1,8-Carbazolylene | 362 | mdpi.com |

| P2 | Fluorene | 366 | mdpi.com |

| P3 | Bithiophene | 366 | mdpi.com |

| CF8CzE-3 | Fluorene | 383 | mdpi.com |

| P5 | 2,7-Carbazolylene | 408 | mdpi.com |

Emission Characteristics and Excited State Dynamics

The emission properties of carbazole-based materials are central to their function in devices like organic light-emitting diodes (OLEDs). Understanding the dynamics of their excited states, including phenomena like excimer formation, is critical for optimizing material performance.

Excimer Emission Phenomena in Solution and Thin Films of Carbazole Derivatives

Carbazole and its derivatives have a known tendency to form excimers, particularly in the solid state (thin films) or in concentrated solutions. mdpi.comacs.org An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. This intermolecular interaction leads to a new, lower-energy excited state.

The hallmark of excimer emission is a broad, structureless, and significantly red-shifted band in the photoluminescence spectrum compared to the emission from the isolated molecule (monomer). calstate.edu For instance, neat films of poly(N-vinylcarbazole) show emission exclusively from the excimer state. dntb.gov.ua The formation of excimers can be detrimental in OLED applications as it often leads to lower energy emission and can reduce device efficiency. However, this phenomenon can also be harnessed to create white-light-emitting materials. calstate.edu Molecular design, such as introducing bulky substituents to create steric hindrance, can effectively suppress intermolecular interactions and prevent excimer formation. acs.orgnih.gov Notably, many 2,7-carbazole-based polymers have been specifically designed to not show any evidence of excimer formation in the solid state, which helps in maintaining color purity for light-emitting applications. researchgate.net

Photoluminescence Quantum Yield Studies of Poly(2,7-carbazole) Systems

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. High PLQY is a crucial requirement for materials used in efficient light-emitting devices. Poly(2,7-carbazole) systems are known for their strong fluorescence and can exhibit high PLQY values. mdpi.comacs.org

The PLQY is highly dependent on the specific molecular structure of the polymer and its environment. Copolymerization is a key tool to tune the emission color and efficiency. Studies on a range of 2,7-carbazole-based copolymers have reported PLQY values in chloroform solution spanning from 25% to as high as 83%. researchgate.net The rigid environment in the solid state, such as in a polymethyl methacrylate (B99206) (PMMA) matrix, can also influence the radiative efficiency, sometimes leading to PLQY values similar to those in solution. frontiersin.org

Photoluminescence Quantum Yields of Poly(2,7-carbazole) Copolymers

| Polymer | Emission Color | PLQY in Chloroform (%) | Reference |

|---|---|---|---|

| PCPy | Blue | Not Specified, Blue Emitter | researchgate.net |

| PCQ | Green | 83 | researchgate.net |

| PCPTO | Red | 25 | researchgate.net |

| BCz (Organoboron Derivative) | Blue | 49 (in Hexane) | frontiersin.orgnih.gov |

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Relaxation Pathways

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules. By measuring the decay of fluorescence intensity over time following pulsed excitation, one can determine the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter is critical for understanding the efficiency of radiative (fluorescence) and non-radiative decay pathways.

For carbazole derivatives, the excited-state lifetime can be influenced by factors such as the nature and position of substituents, the polarity of the solvent, and the formation of aggregates. The presence of heavy atoms like bromine in this compound can promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). mdpi.com This process can shorten the fluorescence lifetime and potentially lead to phosphorescence, which is a much longer-lived emission from the triplet state. mdpi.com

Studies on similar N-alkylated carbazole compounds have reported fluorescence lifetimes typically in the range of several nanoseconds. For instance, N-methylcarbazole in cyclohexane (B81311) has a documented fluorescence lifetime of 13.9 ns. nih.gov The specific lifetime of this compound would provide insight into the kinetics of its de-excitation processes, which is vital for its application in optoelectronic devices where the efficiency of light emission is paramount.

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) Effects

The emission behavior of fluorophores in the aggregated or solid state is a critical aspect of their practical application. Many conventional planar aromatic molecules exhibit strong fluorescence in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in poor solvents. researchgate.net This phenomenon is typically due to the formation of non-emissive excimers or aggregates resulting from strong π-π stacking interactions. acs.org

Conversely, some molecules display the opposite effect, known as Aggregation-Induced Emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation. researchgate.net This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. researchgate.net

Carbazole-based compounds can exhibit either ACQ or AIE depending on their molecular structure. nih.govfrontiersin.org The bulky dodecyl chain at the 9-position of this compound serves to increase solubility and may sterically hinder the kind of close packing that often leads to ACQ. nih.govresearchgate.net However, without specific experimental data on the photoluminescence of this compound in various solvent fractions (e.g., THF/water mixtures), it is difficult to definitively classify it as an AIE or ACQ compound. Research on other carbazole derivatives has shown that the introduction of bulky groups can lead to AIE characteristics, suggesting that this compound might exhibit enhanced solid-state emission. researchgate.net

Structural Elucidation via Advanced Spectroscopic Techniques

Confirming the chemical structure and purity of this compound is accomplished through a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, the precise connectivity of atoms within the molecule can be determined.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the carbazole core and the aliphatic protons of the dodecyl chain. The symmetry of the 2,7-disubstituted carbazole would simplify the aromatic region. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

Table 1: Representative ¹H NMR Data for 2,7-Dibromo-9-alkylcarbazole Derivatives

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.0 | d | Aromatic CH |

| ~7.5 | dd | Aromatic CH |

| ~7.3 | d | Aromatic CH |

| ~4.2 | t | N-CH₂ |

| ~1.8 | m | N-CH₂-CH₂ |

| ~1.2-1.4 | m | -(CH₂)₉- |

| ~0.85 | t | -CH₃ |

Note: This table is a generalized representation based on typical values for similar structures. Actual values may vary depending on the solvent and specific experimental conditions.

Table 2: Representative ¹³C NMR Data for 2,7-Dibromo-9-alkylcarbazole Derivatives

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~140 | Aromatic C-N |

| ~128 | Aromatic CH |

| ~122 | Aromatic CH |

| ~121 | Aromatic C-Br |

| ~112 | Aromatic CH |

| ~43 | N-CH₂ |

| ~32 | Alkyl CH₂ |

| ~29 | Alkyl CH₂ |

| ~27 | Alkyl CH₂ |

| ~22 | Alkyl CH₂ |

| ~14 | -CH₃ |

Note: This table is a generalized representation. Peak assignments require detailed 2D NMR analysis for definitive confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy probes the vibrational modes of chemical bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to particular bond vibrations (stretching, bending), providing a characteristic "fingerprint" of the compound's functional groups.

For this compound, the FTIR spectrum would confirm the presence of the aromatic carbazole core and the aliphatic dodecyl chain.

Table 3: Key FTIR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2920, ~2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1460 | C=C Stretch | Aromatic Ring |

| ~1330 | C-N Stretch | Aromatic Amine |

| ~800 | C-H Bend | Aromatic (out-of-plane) |

Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) for Isomer Discrimination and Fragmentation Route Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and studying its fragmentation patterns. Direct Probe-Atmospheric Pressure Chemical Ionization (DP-APCI-MS) is a rapid and effective method for analyzing solid and liquid samples with minimal preparation. It is particularly useful for distinguishing between isomers, such as 2,7- and 3,6-disubstituted carbazoles, which can exhibit different fragmentation behaviors. tci-thaijo.org

In the analysis of this compound, DP-APCI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of two bromine atoms, this peak would appear as a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Therefore, a molecule with two bromine atoms will show three main peaks in the molecular ion region: [M]⁺, [M+2]⁺, and [M+4]⁺, in an approximate intensity ratio of 1:2:1. docbrown.info

The fragmentation of the molecule under APCI conditions can provide further structural information. Common fragmentation pathways for N-alkylated carbazoles include cleavage of the alkyl chain. miamioh.edu For this compound, a significant fragment would likely result from the loss of the dodecyl group, leading to a [M-C₁₂H₂₅]⁺ ion, which would correspond to the 2,7-dibromocarbazole cation.

Table 4: Predicted Mass Spectrometry Data for this compound (C₂₄H₃₁Br₂N)

| m/z Value | Ion | Description |

|---|---|---|

| ~504/506/508 | [C₂₄H₃₁Br₂N+H]⁺ | Protonated Molecular Ion (Isotopic Cluster) |

| ~324/326/328 | [C₁₂H₆Br₂N]⁺ | Fragment from loss of dodecyl chain |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br, ¹⁴N). The cluster of peaks is due to the isotopic distribution of bromine.

Electrochemical Behavior and Charge Transport Mechanisms

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of electroactive species. It provides crucial information about the oxidation and reduction potentials of materials, which in turn allows for the determination of their frontier molecular orbital energy levels.

Polymer films based on 2,7-carbazole units exhibit characteristic redox processes when analyzed by cyclic voltammetry. These materials typically undergo reversible oxidation processes. ysu.amacs.orgresearchgate.net For instance, poly(N-octyl-2,7-carbazolediyl) displays two distinct isoelectronic oxidation processes, which correspond to the formation of radical cations (polarons) and dications (bipolarons) that are localized on the carbazole (B46965) subunits. ysu.amacs.orgresearchgate.net

The reduction processes for these polymers are often only partially reversible. ysu.amacs.orgresearchgate.net This limited reversibility can be attributed to factors such as the dissolution of the resulting anionic species (carbanions) into the electrolyte solution. ysu.am The stability of the oxidized and reduced states is a critical factor for the long-term operational stability of electronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental parameters that govern charge injection and transport in organic electronic devices. These energy levels can be estimated from the onset potentials of the oxidation (Eox) and reduction (Ered) processes observed in the cyclic voltammogram.

The empirical formulas used for these estimations are:

HOMO (eV) = -e (Eoxonset - EFc/Fc+1/2 + 4.8)

LUMO (eV) = -e (Eredonset - EFc/Fc+1/2 + 4.8)

Where EFc/Fc+1/2 is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is commonly used as an internal reference standard. The value of 4.8 eV represents the energy level of the Fc/Fc+ couple relative to the vacuum level.

For a series of novel donor-acceptor copolymers based on 2,7-carbazole, the HOMO energy levels were determined to be in the range of -5.16 to -5.26 eV. researchgate.net These values are significantly higher than that of polyfluorene (-5.7 eV), indicating a better energy level alignment with the work function of common transparent conductive oxides like indium tin oxide (ITO) and PEDOT:PSS, which facilitates efficient hole injection. researchgate.net

Table 1: Electrochemical Properties of a Poly(2,7-carbazole) Copolymer

| Property | Value | Reference Electrode |

|---|---|---|

| Oxidation Potential (E°ox) | 0.8 V | Ag/AgCl |

| Reduction Potential (E°red) | -2.1 V | Ag/AgCl |

| HOMO Level | -5.2 eV | Fc/Fc+ |

This interactive table summarizes key electrochemical data for a representative poly(2,7-carbazole) alternating copolymer with thiophene (B33073) (PTC), as reported in the literature. ysu.am

The HOMO and LUMO energy levels directly influence the performance of organic electronic devices. In organic solar cells, the energy difference between the HOMO of the donor material (like a polycarbazole) and the LUMO of the acceptor material dictates the open-circuit voltage (Voc). Efficient charge transfer and high power conversion efficiencies depend on well-matched energy levels. rsc.org For OLEDs, the energy barriers for charge injection from the electrodes to the organic layers are determined by the alignment of the electrode work functions with the HOMO and LUMO levels of the charge transport and emissive materials. researchgate.net The favorable HOMO levels of poly(2,7-carbazole)s, as determined by CV, suggest they are promising materials for these applications. researchgate.netrsc.org

Charge Delocalization and Conductivity Studies in Poly(2,7-carbazole) Systems

The ability of a material to transport charge is quantified by its conductivity. For conjugated polymers, conductivity is highly dependent on the degree of charge delocalization along the polymer backbone, which is influenced by both the intrinsic electronic structure and the material's morphology.

In-situ conductivity measurements allow for the simultaneous monitoring of a polymer film's conductivity as a function of the applied electrochemical potential. This technique provides valuable insights into the relationship between the doping level (charge carrier concentration) and the material's ability to conduct electricity. researchgate.netresearchgate.net

For poly(2,7-carbazole) systems, these measurements have shown that conductivity can be significantly modulated. For instance, in alternating copolymers of N-octyl-2,7-carbazole, the oxidative charge is more delocalized over the polyconjugated backbone, leading to in-situ conductivities in the range of 4 x 10-2 to 4 x 10-3 S/cm. ysu.amacs.orgresearchgate.net Furthermore, modifying the substituent on the nitrogen atom of the carbazole ring can dramatically impact conductivity. Replacing an alkyl chain with an electron-withdrawing group can increase the conductivity by up to three orders of magnitude. ysu.amacs.orgresearchgate.net

Table 2: In-Situ Conductivity of Poly(2,7-carbazole) Derivatives

| Polymer | Substituent on Nitrogen | Maximum Conductivity (S/cm) |

|---|---|---|

| Poly(N-octyl-2,7-carbazolediyl) | Octyl | ~1 x 10-5 |

| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) | 4-hexylbenzoyl | 1 x 10-2 |

This interactive table presents a comparison of the maximum in-situ conductivity for different poly(2,7-carbazole) homopolymers and copolymers, highlighting the effect of the N-substituent. ysu.amacs.orgresearchgate.net

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique that can measure minute mass changes on an electrode surface in real-time during an electrochemical process. When a polymer film is oxidized or reduced, counter-ions from the electrolyte must move into or out of the film to maintain charge neutrality. EQCM measures the associated mass change, providing information on ion transport and solvent swelling processes. ysu.am

For poly(2,7-carbazole) films, EQCM studies have shown a linear relationship between the mass change and the redox charge, indicating the reversible uptake and release of anions during the redox cycles. ysu.am The slope of the mass change versus charge plot can reveal the nature of the mobile species. For example, in some poly(2,7-carbazole) copolymers, the mass change corresponds to the uptake of one perchlorate (B79767) anion along with one to three solvent molecules per repeating unit, indicating a degree of polymer swelling accompanies the doping process. ysu.am

Hole Mobility Characterization in Thin Film Devices

The hole mobility of an organic semiconductor is a critical parameter that dictates its performance in devices that rely on the transport of positive charge carriers. For materials like 2,7-Dibromo-9-dodecylcarbazole, which are designed to be hole-transporting, accurate characterization of this property is essential.

The field-effect transistor (FET) is a standard device architecture for determining the charge carrier mobility of organic semiconductors. In a bottom-gate, bottom-contact FET configuration, a thin film of the active material is deposited onto a substrate with pre-patterned source and drain electrodes. By applying a gate voltage, an accumulation of charge carriers is induced at the semiconductor-dielectric interface, forming a conductive channel.

Table 1: Expected Field-Effect Transistor Parameters for Carbazole-Based Materials

| Parameter | Expected Value Range | Significance |

|---|---|---|

| Hole Mobility (μ) | 10⁻⁵ - 10⁻³ cm²/Vs | Indicates the efficiency of hole transport in the active layer. |

| On/Off Ratio | > 10⁴ | Represents the ratio of current when the transistor is "on" versus "off," indicating switching performance. |

Note: The values in this table are representative of typical carbazole-based materials and are provided for illustrative purposes in the absence of specific data for this compound.

The Space-Charge Limited Current (SCLC) method is another widely used technique to determine the charge carrier mobility in organic semiconductors. This measurement is performed on a single-carrier device, typically a diode structure, where the current is limited by the build-up of space charge within the material.

By analyzing the current-voltage (I-V) characteristics of an SCLC device, the mobility can be extracted from the region where the current is proportional to the square of the voltage. This technique provides information about the bulk mobility of the material, which can complement the interface-dominated mobility obtained from FET measurements.

For this compound, an SCLC measurement would involve fabricating a hole-only device by sandwiching a thin film of the material between two electrodes with appropriate work functions to ensure efficient hole injection and block electron injection. The resulting I-V curve would be analyzed to determine the hole mobility.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Investigations of 2,7 Dibromo 9 Dodecylcarbazole and Its Polymers

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules and polymers. By calculating the electron density of a system, DFT can accurately predict various electronic properties.

For instance, in the context of organic solar cells, the HOMO level of the donor polymer should be low enough to ensure good air stability and a high open-circuit voltage (VOC). nih.gov Conversely, the LUMO level of the donor must be sufficiently higher than that of the acceptor material to facilitate efficient electron transfer. nih.gov DFT calculations can effectively screen potential carbazole-based polymers by predicting their HOMO and LUMO levels, thus identifying promising candidates for synthesis. tandfonline.com Studies have shown that DFT methods, such as those using the B3LYP functional, provide reliable estimations of these energy levels. tandfonline.comresearchgate.net

The strategic placement of electron-donating and electron-accepting moieties on the carbazole (B46965) backbone can significantly influence the HOMO and LUMO energies. nih.gov Computational studies allow for the systematic investigation of these substituent effects, providing a roadmap for tuning the electronic properties of the resulting polymers. researchgate.net For example, linking 2,7-carbazole units generally leads to a narrower optical band gap and a shallower HOMO energy level compared to 3,6-linked isomers. researchgate.net

Table 1: Predicted HOMO and LUMO Energy Levels for Various Carbazole-Based Monomers and Polymers This table is interactive. Click on the headers to sort the data.

| Compound/Polymer | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| Carbazole-based D-A-D Monomer (D7) | DFT/B3LYP/6-311G | - | - | - |

| Carbazole-based D-A-D Monomer (D8) | DFT/B3LYP/6-311G | - | - | - |

| P3HT | PBC calculation | - | - | 2.02 |

| Poly(carbazole fluorenone) (PFlCz) | - | - | - | - |

| Poly(phenylcarbazole fluorenone) (PFlPhCz) | - | - | -3.31 | - |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating excited-state properties, including photoabsorption and emission energies. researchgate.net These simulations are crucial for understanding the photophysical behavior of carbazole-based materials and predicting their performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

TD-DFT calculations can simulate the UV-Vis absorption spectra of molecules, providing insights into the electronic transitions responsible for light absorption. redalyc.orgresearchgate.net By analyzing the simulated spectra, researchers can understand how modifications to the molecular structure, such as the introduction of different substituents or the extension of the conjugated system, affect the absorption properties. unimi.it This information is vital for designing materials that can efficiently harvest light in solar cells or emit light at specific wavelengths in OLEDs.

Similarly, TD-DFT can be used to predict the emission energies, which correspond to the color of light emitted by a material in an OLED. These calculations help in designing new emitters with desired colors and high quantum efficiencies.

Molecular Design and Screening using Computational Methods for Optimized Performance

Computational methods play a pivotal role in the modern materials discovery process, enabling the design and screening of vast numbers of candidate molecules before their actual synthesis. nih.gov This in silico approach significantly accelerates the development of new high-performance materials by focusing experimental efforts on the most promising candidates. rsc.orgnih.gov

For carbazole-based materials, computational screening can be used to identify structures with optimal electronic and optical properties for specific applications. ijper.org For example, in the development of hole-transporting materials (HTMs) for perovskite solar cells, computational methods can be used to design carbazole derivatives with suitable energy levels for efficient hole extraction and transport. mdpi.com By systematically modifying the molecular structure and calculating the resulting properties, researchers can identify promising HTM candidates with improved performance and stability. mdpi.com

Molecular docking studies, a computational technique, can also be employed to understand the interactions between carbazole derivatives and biological targets, aiding in the design of new antimicrobial or anticancer agents. ijper.org

Elucidation of Structure-Property Relationships through Molecular Dynamics and Quantum Chemical Modeling

Understanding the relationship between the molecular structure and the macroscopic properties of a material is fundamental to materials science. psu.edu Molecular dynamics (MD) simulations and quantum chemical modeling are powerful tools for elucidating these structure-property relationships in carbazole-based polymers. psu.edu

MD simulations can provide detailed information about the morphology and packing of polymer chains in thin films. psu.edu This is crucial because the arrangement of molecules significantly impacts charge transport and other electronic properties. nih.gov By simulating the self-assembly of polymer chains, researchers can predict how changes in the chemical structure, such as the length and type of side chains, influence the resulting film morphology. psu.edu

Charge Transport Modeling in Carbazole-Based Organic Semiconductors

Charge transport is a fundamental process in the operation of organic electronic devices. nih.gov Modeling charge transport in disordered organic semiconductors like carbazole-based polymers is a complex challenge due to the interplay of various factors, including molecular packing, electronic coupling, and energetic disorder. acs.org

Computational models, often based on Monte Carlo simulations, are used to simulate the movement of charge carriers (holes and electrons) through the material. researchgate.net These simulations take into account the hopping of charges between localized states, which are typically associated with individual molecules or conjugated segments of the polymer chains. researchgate.net The rates of these hopping events are determined by parameters such as the electronic coupling and the reorganization energy, which can be calculated using quantum chemical methods. researchgate.net

By simulating charge transport, researchers can predict the charge carrier mobility of a given material and understand how it is influenced by factors like temperature, electric field, and molecular structure. acs.orguq.edu.au These models have been successfully applied to various carbazole-based systems, providing valuable insights into their charge transport properties and guiding the design of materials with improved mobility. uq.edu.au

Conformational Analysis and Interchain Interactions in Polymer Thin Films

The performance of polymer thin-film devices is highly dependent on the conformation of the polymer chains and the interactions between them. mdpi.comurfu.ru The way polymer chains pack in the solid-state affects the electronic coupling between adjacent chains, which in turn influences charge transport and other properties. mdpi.com

Computational techniques, such as conformational analysis and MD simulations, can be used to study the preferred conformations of carbazole-based polymers and how they pack in thin films. nih.govresearchgate.net These studies can reveal the presence of different polymorphs or aggregates, which can have distinct electronic and photophysical properties. mdpi.com

Understanding interchain interactions is also crucial, as these interactions can lead to the formation of excimers or other excited-state species that can affect the efficiency of light emission in OLEDs. mdpi.com By modeling these interactions, researchers can gain insights into the photophysics of carbazole-based polymer films and design materials that minimize undesirable quenching processes. mdpi.com

Advanced Applications of 2,7 Dibromo 9 Dodecylcarbazole Derivatives in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Role as Hole-Transporting Materials (HTMs) in Device Architectures

Carbazole-based materials are widely recognized for their excellent hole-transporting capabilities. mdpi.comrsc.orgrsc.org In the multilayer structure of an OLED, the hole-transporting layer (HTL) plays a critical role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. mdpi.com Derivatives of 2,7-dibromo-9-dodecylcarbazole are designed to possess high hole mobilities, ensuring a balanced charge carrier injection and recombination within the emissive layer, which is crucial for high device efficiency. rsc.org The incorporation of these materials as HTMs helps to lower the turn-on voltage of the OLEDs. mdpi.com The structural design of these molecules, often involving the linkage of multiple carbazole (B46965) or triphenylamine (B166846) units, allows for the creation of materials with high glass transition temperatures, leading to the formation of stable amorphous films that are essential for device durability. mdpi.com

Enhancement of Device Efficiency and Operational Lifespan

The use of this compound derivatives as hole-transporting materials significantly enhances the efficiency and operational lifespan of OLEDs. drpress.orgnih.gov By ensuring efficient hole injection and transport, these materials contribute to a higher recombination rate of electrons and holes in the emissive layer, leading to increased quantum efficiencies. nih.govmdpi.com Furthermore, the high thermal and morphological stability of these carbazole derivatives prevents the degradation of the device under operational stress, thereby extending its lifetime. mdpi.com Research has shown that OLEDs incorporating carbazole-based HTMs exhibit impressive performance metrics, including high current and power efficiencies, as well as high external quantum efficiencies (EQE). mdpi.com

Table 1: Performance of OLEDs with Carbazole-Based Hole-Transporting Materials

| Device Configuration | Max. Brightness (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |

|---|---|---|---|---|

| With 3,3-di[3-phenylcarbazol-9-yl]methyloxetane | > 11,670 | 4.2 | 2.6 | 3.7 |

| With 3,3-di[3-(1-naphthyl)carbazol-9-yl]methyloxetane | 13,193 | 3.8 | 2.6 | 3.4 |

| With 3,3-di[3-(4-flourophenyl)carbazol-9-yl]methyloxetane and PEDOT | - | 4.7 | 2.6 | 3.9 |

Data sourced from a study on di(arylcarbazole) substituted oxetanes as hole transporting materials. mdpi.com

Tuning of Electroluminescent Color and Brightness in OLED Devices

Derivatives of this compound also play a role in tuning the emission color and brightness of OLEDs. By modifying the chemical structure of the carbazole derivative, for instance by adding side groups, it is possible to alter the energy levels of the material and, consequently, the color of the emitted light. koreascience.kr For example, the introduction of a cyano group to a carbazole-based emitting molecule can shift the emission from blue to green. koreascience.kr Furthermore, the choice of the hole-transporting material can influence the recombination zone within the emissive layer, which can affect both the color and the efficiency of the light emission. In some device architectures, the interaction between the HTM and the emissive material can lead to the formation of an exciplex, resulting in a shift of the emission color. researchgate.net

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of solar energy, this compound derivatives are pivotal in the development of organic photovoltaics and polymer solar cells. drpress.orgresearchgate.netsemi.ac.cnnih.gov These materials are often used to create electron-donating polymers that are blended with electron-accepting materials to form the active layer of a solar cell. rsc.org

Performance in Bulk Heterojunction (BHJ) Solar Cell Architectures

The bulk heterojunction (BHJ) architecture is the most successful device structure for polymer solar cells. acs.org In a BHJ solar cell, the active layer consists of an interpenetrating network of the electron-donating polymer and an electron-accepting material, typically a fullerene derivative like PCBM. researchgate.netmdpi.com This morphology provides a large interfacial area for efficient exciton (B1674681) dissociation. mdpi.comnih.gov Poly(2,7-carbazole) derivatives have demonstrated excellent performance as the donor material in BHJ solar cells. researchgate.netnih.gov For example, a solar cell based on a blend of a poly(2,7-carbazole) derivative and PCBM has achieved a power conversion efficiency of 1.6%. researchgate.net The high hole mobility of these polymers, sometimes reaching up to 0.02 cm² V⁻¹ s⁻¹, facilitates efficient charge transport to the electrodes, which is crucial for achieving high PCE. researchgate.net Optimization of factors such as polymer molecular weight, the donor-acceptor blend ratio, and the active layer thickness is critical for maximizing the performance of these devices. researchgate.net

Table 2: Performance of Polymer Solar Cells Based on Poly(2,7-carbazole) Derivatives

| Polymer | Acceptor | Power Conversion Efficiency (PCE) | Hole Mobility (cm²/Vs) |

|---|---|---|---|

| PCBTDPP | PCBM | 1.6% | 0.02 |

| PCDTBT | researchgate.netPCBM | up to 4.35% | ~1 x 10⁻³ |

Data sourced from studies on low-bandgap poly(2,7-carbazole) derivatives. researchgate.net

Optimization of Power Conversion Efficiency (PCE) in Polymer Solar Cells

The optimization of power conversion efficiency (PCE) in polymer solar cells (PSCs) is a critical area of research, and derivatives of this compound, particularly through the formation of conjugated polymers, have shown considerable promise. One of the most extensively studied polymers in this context is poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), which is synthesized from a 2,7-dibromo-9-alkylcarbazole monomer.

Research has demonstrated that the performance of PCDTBT-based solar cells can be significantly enhanced through various optimization strategies. For instance, the nanoscale phase separation of the polymer donor and fullerene acceptor blend is crucial for efficient exciton dissociation and charge collection. The use of solvent annealing, such as with tetrahydrofuran (B95107) (THF) vapor, has been shown to improve this phase separation. This technique can increase the PCE of a PCDTBT-OR:PC71BM (where PCDTBT-OR is a derivative with a deeper HOMO level) solar cell from 3.25% in an as-cast state to a remarkable 7.01% after annealing nih.gov.

The choice of solvent additives during the fabrication of the active layer also plays a pivotal role. The addition of 1,8-diiodooctane (B1585395) (DIO) as a solvent additive in PCDTBT:PC70BM blends has been found to optimize the interface transportation and electrode collection processes. With a 3% v/v concentration of DIO, the PCE was enhanced to 6.15% from 5.23% for the device without the additive preprints.org.

Further modifications to the polymer structure itself have also led to significant gains in efficiency. A systematic study on dithieno[3,2-b:2′,3′-d]thiophene (DTT) and alkoxy-substituted benzothiadiazole (ROBT) copolymers, which share a similar donor-acceptor architecture, demonstrated that modifying the alkyl chains from linear to branched can have a profound effect on the polymer's properties and device performance. This approach led to a PCE of 9.2% for the PDTT-BOBT polymer, a significant improvement over the 2.2% of its linear alkyl chain counterpart rsc.org. Modeling studies of a blended heterojunction organic solar cell using PCDTBT:PCBM as the photoactive layer have shown the potential to achieve a PCE of 6.766% with a high open-circuit voltage of 0.965 V and a fill factor of 66.717% researchgate.net.

| Polymer System | Optimization Strategy | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |

|---|---|---|---|---|---|

| PCDTBT-OR:PC71BM | THF Vapor Annealing | 7.01% | - | - | - |

| PCDTBT:PC70BM | 3% v/v DIO Additive | 6.15% | - | - | - |

| PCDTBT:PCBM | Device Modeling | 6.766% | 0.965 | 10.505 | 66.717 |

| PDTT-BOBT:PCBM | Branched Alkyl Chains | 9.2% | - | - | - |

Organic Field-Effect Transistors (OFETs)

Design of Semiconductor Materials for OFET Applications

The design of novel organic semiconductor materials is fundamental to advancing the performance of Organic Field-Effect Transistors (OFETs). Poly(2,7-carbazole) derivatives have been identified as promising p-type semiconductors due to their excellent hole-transporting properties tandfonline.comtandfonline.com. The connectivity of the carbazole units within the polymer backbone is a critical design parameter. It has been shown that 2,7-linked carbazole copolymers exhibit better semiconducting properties in OFETs compared to their 3,6-linked counterparts nih.gov. This is attributed to the more linear and extended conjugation pathway in the 2,7-linked polymers, which facilitates intermolecular charge hopping.

The introduction of different co-monomers in an alternating copolymer structure with 2,7-carbazole units allows for the tuning of the electronic properties of the resulting material. For instance, the copolymerization of a 2,7-carbazole derivative with 3,6-bis(thiophen-5-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-]pyrrole-1,4-dione (DPP) to form PCBTDPP resulted in a material with a high hole mobility researchgate.net. The design should also consider the side chains attached to the nitrogen atom of the carbazole unit, as they not only influence solubility but also the molecular packing in thin films, which is crucial for efficient charge transport tandfonline.com.

Characterization of Charge-Carrier Mobility in OFET Devices

The charge-carrier mobility (µ) is a key metric for evaluating the performance of an OFET. For poly(2,7-carbazole) derivatives, hole mobilities are of primary interest. Studies on solution-processed OFETs using new poly(2,7-carbazole) derivatives have reported hole mobilities as high as 2.0 × 10⁻³ cm² V⁻¹ s⁻¹ under ambient conditions researchgate.net.

A low-bandgap poly(2,7-carbazole) derivative, PCBTDPP, exhibited a significantly higher hole mobility of 0.02 cm² V⁻¹ s⁻¹ at room temperature, with a high on/off ratio of 1.4 × 10⁶ researchgate.net. The charge injection and transport properties of PCDTBT have been investigated using techniques such as time-of-flight (TOF) and dark-injection space-charge-limited current (DI-SCLC). These studies revealed hole mobilities in the range of 0.4–3.0 × 10⁻⁴ cm²/Vs for pristine PCDTBT thin films researchgate.net. It is important to note that the mobility values can be influenced by factors such as the polymer's molecular weight, the processing conditions of the thin film, and the architecture of the OFET device.

| Polymer Derivative | Hole Mobility (µh) [cm² V⁻¹ s⁻¹] | On/Off Ratio |

|---|---|---|

| Poly(2,7-carbazole) derivative | 2.0 × 10⁻³ | 5 × 10⁴ |

| PCBTDPP | 0.02 | 1.4 × 10⁶ |

| PCDTBT | 0.4–3.0 × 10⁻⁴ | - |

Fluorescent Probes for Bioimaging and Sensing Applications

Carbazole and its derivatives are known for their inherent fluorescence, making them attractive candidates for the development of fluorescent probes for various applications, including bioimaging and chemical sensing researchgate.net. The large π-conjugated system and the electron-donating nature of the nitrogen atom in the carbazole moiety contribute to their desirable photophysical properties. While specific research on this compound as a fluorescent probe is not extensively detailed in the provided context, the broader family of carbazole derivatives has been successfully employed in this domain.

For example, novel fluorescent sensors based on carbazole derivatives have been designed for the selective and sensitive detection of metal ions, such as Cu²⁺ researchgate.netnih.gov. These sensors often operate on a "turn-off" fluorescence mechanism, where the fluorescence of the carbazole derivative is quenched upon binding with the target ion. Such sensors have demonstrated the ability to quantitatively analyze Cu²⁺ concentrations and have shown potential for application in biological systems, as evidenced by cell imaging and zebrafish experiments researchgate.netnih.gov.

Furthermore, carbazole-based fluorescent porous organic polymers have been synthesized for the recognition and detection of various pesticides in water. These materials exhibit bright fluorescence and high sensitivity, with one such polymer showing a Stern–Volmer quenching constant for trifluralin (B1683247) of 26,040 L mol⁻¹ acs.org. The design of these probes often involves modifying the carbazole core with specific recognition units to impart selectivity towards the target analyte. The principles demonstrated with these carbazole derivatives suggest the potential for developing fluorescent probes from this compound for a range of bioimaging and sensing applications.

Thermoelectric Devices Utilizing Carbazole-Based Conjugated Polymers

Conjugated polymers based on 2,7-carbazole are also being investigated for their potential in thermoelectric devices, which can convert heat energy into electrical energy. The performance of a thermoelectric material is evaluated by its dimensionless figure of merit (ZT), which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).

Poly(2,7-carbazole) derivatives have been noted to exhibit high Seebeck coefficients; however, their electrical conductivities are often low mdpi.com. A key challenge in designing effective thermoelectric polymers is to optimize the power factor (S²σ) by enhancing electrical conductivity without diminishing the Seebeck coefficient.

Significant progress has been made in this area with certain poly(2,7-carbazole) derivatives. For instance, a series of alternating poly(2,7-carbazole) derivatives have been synthesized that show high electrical conductivities of up to 500 S/cm and relatively high Seebeck coefficients of up to 70 μV/K when doped acs.org. The best compromise between these two parameters in this series led to a maximum power factor of 19 μW m⁻¹ K⁻² acs.org. Specifically, for the polymer PCDTBT, a Seebeck coefficient of 34 μV·K⁻¹ and an electrical conductivity of 160 S·cm⁻¹ were achieved, resulting in a power factor of 19 μW m⁻¹·K⁻² mdpi.com. X-ray analysis has suggested that a more structured polymer morphology contributes to higher electrical conductivity acs.org. These findings underscore the potential of designing highly ordered poly(2,7-carbazole) derivatives for efficient thermoelectric applications.